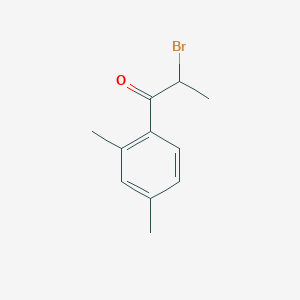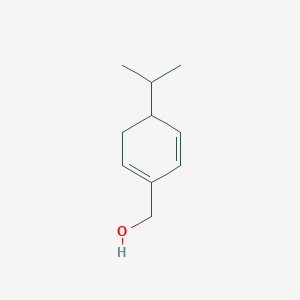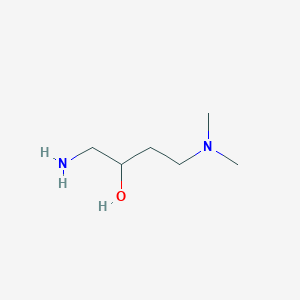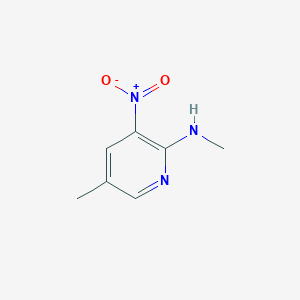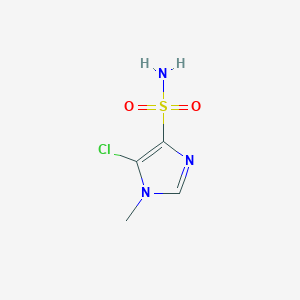
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-, commonly known as TCB, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCB is a unique molecule that possesses a rigid and stable structure, which makes it an attractive candidate for use in drug discovery, materials science, and other research areas.
Mecanismo De Acción
The mechanism of action of TCB is not well understood, but it is believed to act on various cellular pathways involved in cell growth and division. TCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TCB can inhibit the growth of cancer cells and induce apoptosis. TCB has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that TCB can reduce tumor growth in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TCB in lab experiments include its rigid and stable structure, which makes it an attractive candidate for use in drug design. TCB also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. The limitations of using TCB in lab experiments include its complex synthesis process, which can make it difficult to obtain pure samples. TCB also has limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving TCB. One potential area of research is the development of new drugs based on the TCB scaffold. TCB has been shown to have activity against various types of cancer cells, and it may be possible to develop new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of TCB's mechanism of action. Understanding how TCB works at the molecular level could lead to the development of new drugs that target specific cellular pathways involved in disease. Finally, there is potential for the use of TCB in materials science, as its rigid and stable structure could make it an attractive candidate for use in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of TCB is a complex process that involves several steps. The most commonly used method for synthesizing TCB is through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of TCB is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
TCB has been extensively studied for its potential applications in drug discovery. The rigid and stable structure of TCB makes it an attractive candidate for use in drug design, as it can act as a scaffold for the development of new drugs. TCB has been shown to have activity against various types of cancer cells, and it has also been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
103185-26-8 |
|---|---|
Nombre del producto |
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- |
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
Clave InChI |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Otros números CAS |
103185-26-8 |
Sinónimos |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








